molecular formula C10H7FN2O3 B3293694 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde CAS No. 885521-85-7

6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde

Cat. No. B3293694
CAS RN: 885521-85-7
M. Wt: 222.17 g/mol
InChI Key: ZRJOWEIEQCKPDG-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde is a chemical compound with the molecular formula C₁₀H₆FN₂O₃. It belongs to the class of indazole derivatives and contains a fluorine atom, a methoxycarbonyl group, and an aldehyde functional group. This compound is of interest due to its potential applications in pharmaceutical research and synthetic chemistry .


Synthesis Analysis

The synthesis of 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde involves several steps. While I don’t have access to specific papers, the general synthetic route may include fluorination, methoxycarbonylation, and aldehyde formation. Researchers typically employ various reagents and conditions to achieve the desired product. Further details would require a thorough review of relevant literature .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde consists of an indazole ring system with a fluorine atom at the 6-position, a methoxycarbonyl group (COOCH₃) at the 4-position, and an aldehyde group (CHO) at the 3-position. The arrangement of these functional groups influences its chemical properties and reactivity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers explore its reactivity with different nucleophiles, bases, and catalysts to synthesize derivatives or explore its potential as a building block in organic synthesis .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra reveal structural information .

Mechanism of Action

The specific mechanism of action for 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde depends on its intended application. It may act as a precursor for other compounds, a ligand in coordination chemistry, or exhibit biological activity. Further studies are needed to elucidate its precise mechanisms .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific safety data would be available in relevant Material Safety Data Sheets (MSDS) .

properties

IUPAC Name

methyl 6-fluoro-3-formyl-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJOWEIEQCKPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173914
Record name 1H-Indazole-4-carboxylic acid, 6-fluoro-3-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde

CAS RN

885521-85-7
Record name 1H-Indazole-4-carboxylic acid, 6-fluoro-3-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-carboxylic acid, 6-fluoro-3-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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